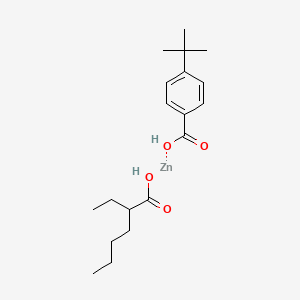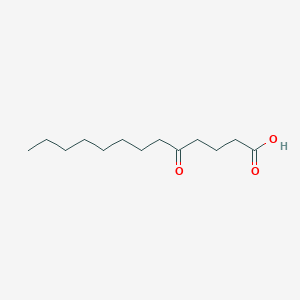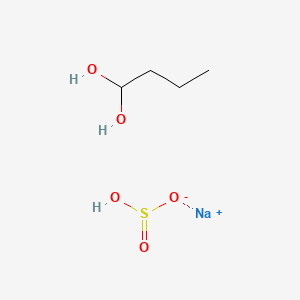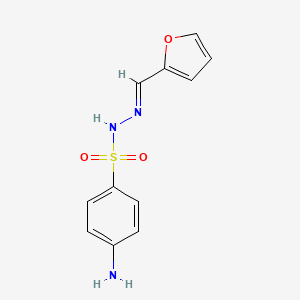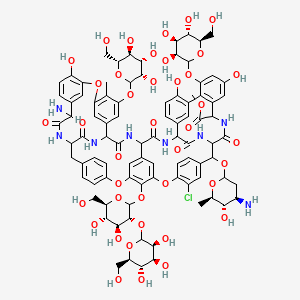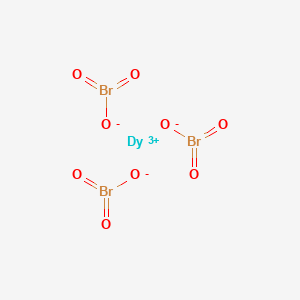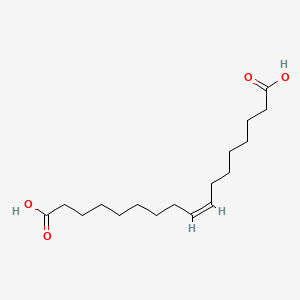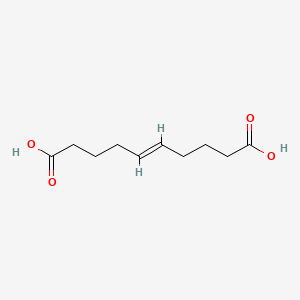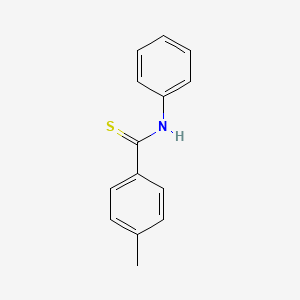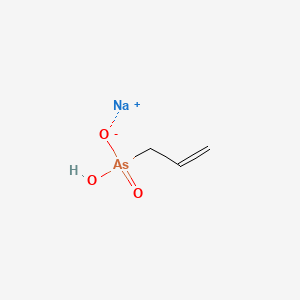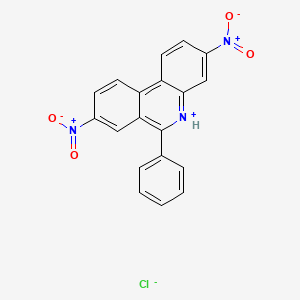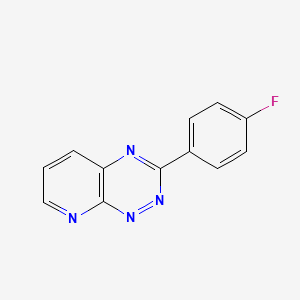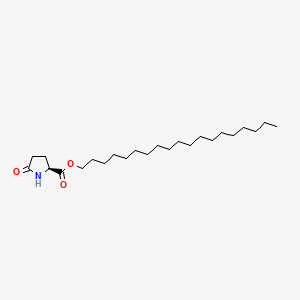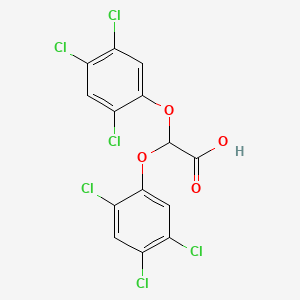
Bis-(2,4,5-trichlorophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(2,4,5-trichlorophenoxy)acetic acid, commonly known as 2,4,5-Trichlorophenoxyacetic acid, is a synthetic auxin, a type of plant hormone. It is a chlorophenoxy acetic acid herbicide used to defoliate broad-leafed plants. This compound was developed in the late 1940s and has been widely used in the agricultural industry .
準備方法
Bis-(2,4,5-trichlorophenoxy)acetic acid is synthesized by the reaction of 2,4,5-Trichlorophenol with chloroacetic acid . The reaction typically involves the use of sodium hydroxide as a base to facilitate the formation of the acetic acid derivative . Industrial production methods involve careful control of reaction conditions to minimize the formation of unwanted by-products, such as dioxins .
化学反応の分析
Bis-(2,4,5-trichlorophenoxy)acetic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various chlorinated by-products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as hydroxide ions
科学的研究の応用
Bis-(2,4,5-trichlorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated phenoxy acids.
Biology: The compound is used to study the effects of synthetic auxins on plant growth and development.
Medicine: Research has been conducted on its potential toxicological effects and its role in environmental health.
Industry: It has been used in the formulation of herbicides and defoliants, such as Agent Orange
作用機序
Bis-(2,4,5-trichlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the natural plant hormone auxin. It binds to auxin receptors in plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division .
類似化合物との比較
Bis-(2,4,5-trichlorophenoxy)acetic acid is similar to other chlorophenoxy acetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). it is unique due to its higher chlorination, which affects its potency and environmental persistence . Similar compounds include:
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,6-Trichlorophenoxyacetic acid
- 2,4,5-Trichlorophenoxyacetic acid butoxyethanol ester
特性
CAS番号 |
16898-30-9 |
|---|---|
分子式 |
C14H6Cl6O4 |
分子量 |
450.9 g/mol |
IUPAC名 |
2,2-bis(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C14H6Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-14(13(21)22)24-12-4-8(18)6(16)2-10(12)20/h1-4,14H,(H,21,22) |
InChIキー |
KHPIUCSFFGKWLX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(C(=O)O)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



